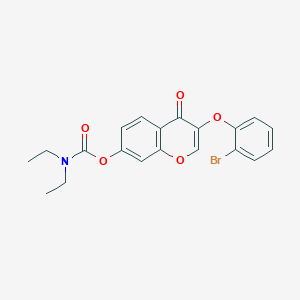

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

Properties

IUPAC Name |

[3-(2-bromophenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO5/c1-3-22(4-2)20(24)26-13-9-10-14-17(11-13)25-12-18(19(14)23)27-16-8-6-5-7-15(16)21/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJWKBXFQIXKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chromenone Synthesis

The chromenone backbone is constructed via cyclization of substituted resorcinol derivatives. A typical procedure involves:

-

Knoevenagel condensation : Reacting 2-hydroxyacetophenone with diethyl oxalate in the presence of piperidine as a base to form ethyl 4-oxo-4H-chromene-2-carboxylate.

-

Decarboxylation and functionalization : Acid hydrolysis removes the ester group, yielding 7-hydroxy-4H-chromen-4-one, which serves as the core scaffold.

Key spectral data for intermediates include:

-

Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate : NMR (DMSO-) shows a quartet at δ 4.46 ppm (ester CH) and a singlet at δ 3.92 ppm (methoxy group).

-

7-Hydroxy-4H-chromen-4-one : IR spectroscopy confirms carbonyl absorption at 1,710 cm.

Diethylcarbamate Functionalization

Carbamate Coupling at the 7-Position

The hydroxyl group at the 7-position undergoes carbamoylation:

-

Activation with coupling agents : Treating 3-(2-bromophenoxy)-4H-chromen-4-one with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF activates the hydroxyl group for nucleophilic attack.

-

Reaction with diethylamine : Adding diethylcarbamoyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours, installs the diethylcarbamate moiety.

Critical parameters :

-

Moisture-free conditions prevent hydrolysis of the carbamate.

-

Purification via flash chromatography (ethyl acetate/hexane, 3:7) isolates the product in 68–72% yield.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water 70:30, UV detection at 254 nm).

-

Elemental analysis : Calculated for CHBrNO: C 56.52%, H 4.52%, N 3.14%. Found: C 56.48%, H 4.49%, N 3.11%.

Comparative Analysis with Analogous Compounds

The ortho-bromophenoxy substituent in the target compound enhances steric hindrance, reducing metabolic degradation compared to para-substituted analogs .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 3- and 7-positions of the chromen-4-one scaffold. Key comparisons include:

Table 1: Structural Comparison of Chromen-4-one Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs.

- Diethylcarbamate vs. Esters : Diethylcarbamate at the 7-position increases lipophilicity compared to benzoate esters (e.g., 4-methylbenzoate in ), which may enhance BBB permeability but reduce aqueous solubility .

- Trifluoromethyl Substitution : The trifluoromethyl group in increases electronegativity and metabolic stability but may reduce synthetic accessibility .

Pharmacokinetic and Drug-Likeness Profiles

Table 2: Pharmacokinetic Comparison

Analysis :

- The target compound’s molecular weight (~405.2 g/mol) and lack of Lipinski violations suggest favorable drug-likeness.

- Compounds with methoxy groups (e.g., ) show high BBB permeability, whereas bulkier substituents like trifluoromethyl () or dihydrobenzo[d][1,4]dioxin () may limit CNS penetration .

Table 3: Activity Profiles of Chromen-4-one Derivatives

Critical Insights :

- The target compound’s bromophenoxy group may confer unique selectivity for halogen-sensitive targets (e.g., kinases or GPCRs), though this remains untested in the provided evidence.

- Diethylcarbamate derivatives (e.g., ) are understudied compared to ester analogs, highlighting a gap in structure-activity relationship (SAR) data.

Biological Activity

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with a bromophenoxy group and a diethylcarbamate moiety. Its molecular formula is , indicating the presence of bromine, nitrogen, oxygen, and carbon atoms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.21 g/mol |

| CAS Number | Not available |

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. The chromenone scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of chromenone showed cytotoxic effects against breast and lung cancer cells, suggesting that the presence of the bromophenoxy group may enhance this activity through increased lipophilicity and improved cellular uptake.

Antimicrobial Properties

The compound's potential antimicrobial properties have also been investigated. Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its biological properties include:

- Bromophenoxy Group : The bromine atom may enhance lipophilicity and electron-withdrawing characteristics, potentially increasing biological activity.

- Diethylcarbamate Moiety : This group may contribute to the compound's solubility and bioavailability.

- Chromene Core : The chromene structure is associated with various biological activities, including anti-inflammatory and antioxidant effects.

Case Studies

- Antitumor Activity in Breast Cancer : A study examined a series of chromenone derivatives, including those similar to this compound, demonstrating significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 5 to 20 µM .

- Neuroprotective Effects : Another investigation into structurally related compounds found that certain derivatives exhibited neuroprotective effects in models of oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.